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Compound of Interest

Compound Name:
4-bromo-N,N-dimethyl-3-

nitroaniline

Cat. No.: B1331253 Get Quote

An in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-
bromo-N,N-dimethyl-3-nitroaniline remains a topic of interest for researchers in synthetic

chemistry and drug development. While experimental ¹H and ¹³C NMR data for this specific

compound are not readily available in public databases, a comparative analysis with

structurally similar compounds can provide valuable insights into its expected spectral

characteristics.

This guide presents a compilation of reported ¹H and ¹³C NMR data for key structural

analogues of 4-bromo-N,N-dimethyl-3-nitroaniline. By examining the chemical shifts of

protons and carbon atoms in related molecules, we can predict the spectral features of the

target compound and understand the electronic effects of the bromo, dimethylamino, and nitro

substituents on the aniline ring.

Comparative ¹H NMR Data
The ¹H NMR spectra of aromatic compounds are particularly sensitive to the nature and

position of substituents. The following table summarizes the reported ¹H NMR data for 4-

bromo-N,N-dimethylaniline, N,N-dimethyl-3-nitroaniline, and N,N-dimethyl-4-nitroaniline.
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Compound Name
Aromatic Protons
(ppm)

N(CH₃)₂ Protons
(ppm)

Solvent

4-bromo-N,N-

dimethylaniline

7.22 (d, 2H), 6.62 (d,

2H)
2.89 (s, 6H) CDCl₃

N,N-dimethyl-3-

nitroaniline

7.55 (m, 2H), 7.28 (t,

1H), 6.95 (m, 1H)
3.00 (s, 6H) CDCl₃

N,N-dimethyl-4-

nitroaniline

8.09 (d, 2H), 6.65 (d,

2H)
3.10 (s, 6H) CDCl₃[1]

Based on this data, the protons on the aromatic ring of 4-bromo-N,N-dimethyl-3-nitroaniline
are expected to exhibit distinct chemical shifts due to the combined electronic effects of the

substituents. The powerful electron-withdrawing nature of the nitro group is anticipated to

significantly deshield adjacent protons, shifting them downfield. Conversely, the electron-

donating dimethylamino group will shield ortho and para protons, moving them upfield. The

bromine atom will have a moderate deshielding effect.

Comparative ¹³C NMR Data
The ¹³C NMR data provides further detail on the electronic environment of each carbon atom in

the molecule. The table below compares the ¹³C NMR chemical shifts for 4-bromo-N,N-

dimethylaniline and provides predicted data for 4-nitroaniline.

Compound Name
Aromatic Carbons
(ppm)

N(CH₃)₂ Carbons
(ppm)

Solvent

4-bromo-N,N-

dimethylaniline

149.6, 131.8, 114.1,

109.3
40.6 CDCl₃

4-nitroaniline

(Predicted)

154.9, 139.0, 125.9,

112.9
- D₂O[2]

For 4-bromo-N,N-dimethyl-3-nitroaniline, the carbon bearing the nitro group (C-3) and the

carbon bearing the bromine (C-4) are expected to be significantly influenced. The ipso-carbon

attached to the nitro group will be shifted downfield, while the carbon attached to the bromine

will also experience a downfield shift, though to a lesser extent. The chemical shifts of the other
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aromatic carbons will be a composite of the electron-donating and -withdrawing effects of all

three substituents.

Experimental Protocols
While specific experimental details for the target compound are unavailable, a general protocol

for acquiring ¹H and ¹³C NMR spectra is provided below.

General NMR Spectroscopy Protocol:

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)).

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating

at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

A standard pulse sequence is used to acquire the free induction decay (FID).

The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).

A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-

to-noise ratio.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is typically used to simplify the spectrum and

enhance signal intensity.

The spectral width is set to cover the full range of carbon chemical shifts (typically 0-200

ppm).

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural

abundance and sensitivity of the ¹³C nucleus.
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Chemical shifts are referenced to the solvent peaks.

Structural and Spectral Correlation
The following diagram illustrates the structure of 4-bromo-N,N-dimethyl-3-nitroaniline and

highlights the key nuclei for NMR analysis. The expected electronic effects of the substituents,

which influence the chemical shifts, are also conceptually represented.

Figure 1. Molecular structure of 4-bromo-N,N-dimethyl-3-nitroaniline and the electronic

effects of its substituents that influence NMR chemical shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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